molecular formula C22H22FNO4 B2548057 1-(9H-Fluoren-9-ylmethoxycarbonyl)-2-(2-fluoroethyl)pyrrolidine-2-carboxylic acid CAS No. 2490420-51-2

1-(9H-Fluoren-9-ylmethoxycarbonyl)-2-(2-fluoroethyl)pyrrolidine-2-carboxylic acid

Cat. No.: B2548057
CAS No.: 2490420-51-2
M. Wt: 383.419
InChI Key: WCEVIKGBJULSEE-UHFFFAOYSA-N
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Description

1-(9H-Fluoren-9-ylmethoxycarbonyl)-2-(2-fluoroethyl)pyrrolidine-2-carboxylic acid is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the protection of the amino group using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) followed by the introduction of the 2-fluoroethyl group. The reaction conditions often require the use of strong bases and solvents to facilitate the formation of the pyrrolidine ring.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and polymers.

  • Biology: It can be used as a probe or inhibitor in biochemical studies to understand enzyme mechanisms and protein interactions.

  • Medicine: Potential therapeutic applications include the development of new drugs targeting specific diseases.

  • Industry: It can be utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes.

Comparison with Similar Compounds

When compared to similar compounds, 1-(9H-Fluoren-9-ylmethoxycarbonyl)-2-(2-fluoroethyl)pyrrolidine-2-carboxylic acid stands out due to its unique structural features and functional groups. Similar compounds include:

  • 1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidine-2-carboxylic acid

  • 1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidine-4-carboxylic acid

  • (2S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-fluoro-2-methylpyrrolidine-2-carboxylic acid

These compounds share the Fmoc-protected amino group but differ in their core structures, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-2-(2-fluoroethyl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FNO4/c23-12-11-22(20(25)26)10-5-13-24(22)21(27)28-14-19-17-8-3-1-6-15(17)16-7-2-4-9-18(16)19/h1-4,6-9,19H,5,10-14H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCEVIKGBJULSEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(CCF)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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